molecular formula C22H28O5 B020967 6alpha-Methylprednisone CAS No. 91523-05-6

6alpha-Methylprednisone

カタログ番号: B020967
CAS番号: 91523-05-6
分子量: 372.5 g/mol
InChIキー: SVYCRJXQZUCUND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

メチルプレドニゾロンは、特定の細胞内グルココルチコイド受容体に結合することによってその効果を発揮します。結合すると、受容体リガンド複合体は核に移行し、そこで遺伝子発現を調節します。 この調節は、炎症と免疫応答の抑制を含む、さまざまな生理学的効果をもたらします . 関連する分子標的と経路には、炎症促進性サイトカインの阻害と抗炎症性タンパク質の促進が含まれます .

類似の化合物との比較

メチルプレドニゾロンは、プレドニゾン、プレドニゾロン、デキサメタゾンなどの他のグルココルチコイドと比較されることがよくあります。いくつかの重要な違いを次に示します。

類似の化合物

生化学分析

Biochemical Properties

6alpha-Methylprednisolone exerts its effects by binding to the glucocorticoid receptor (GR) . Upon binding, the GR is activated, triggering a cascade of downstream signaling pathways . It is involved in almost all stages of the mRNA life cycle, including splicing, export, translation, and stability .

Cellular Effects

6alpha-Methylprednisolone has been used to stimulate RPMI 8226.1 cells to govern the expression of the human interleukin-10 (IL-10) gene . It has also been used to induce depletion of CD14 + CD16 + monocytes . It is useful in treating skin diseases, allergies, multiple sclerosis, asthma, rheumatic disorders, chronic obstructive pulmonary disease, croup, and cancer .

Molecular Mechanism

The molecular mechanism of 6alpha-Methylprednisolone involves its binding to the glucocorticoid receptor (GR). Upon binding, the GR is activated, triggering a cascade of downstream signaling pathways . It acts as a mineralocorticoid and glucocorticoid receptor agonist .

Temporal Effects in Laboratory Settings

In a study on rats with lipopolysaccharide-induced acute lung injury, the temporal pattern of change in four genes was measured after a single dose of 6alpha-Methylprednisolone . Two genes with enhanced expression showed a slow onset and moderate rate of decline within a 24-hour time frame, while two genes with reduced expression exhibited a rapid onset and prolonged suppression over a ≥ 72-hour time span .

Dosage Effects in Animal Models

In an equine osteochondral fragment exercise model, 6alpha-Methylprednisolone was administered intra-articularly . The study found that clinical improvement in the degree of lameness was not associated with 6alpha-Methylprednisolone administration .

Metabolic Pathways

6alpha-Methylprednisolone is involved in eight metabolic pathways related to steroid hormones and eicosanoids . These pathways reflect eicosanoid metabolism, such as arachidonic acid and prostaglandins .

Transport and Distribution

Occupational exposure to 6alpha-Methylprednisolone may occur through inhalation of dusts or dermal contact with this compound at workplaces where 6alpha-Methylprednisolone is produced or used . If released into water, 6alpha-Methylprednisolone is expected to adsorb to suspended solids and sediment .

Subcellular Localization

Given its mechanism of action involving binding to the glucocorticoid receptor, it can be inferred that it is likely to be found in the cytoplasm before it binds to the receptor, and in the nucleus after the receptor-ligand complex is formed .

準備方法

合成経路と反応条件

メチルプレドニゾロンは、いくつかの化学経路によって合成できます。一般的な方法の1つは、プレドニゾロンの修飾を含みます。 これは、酸化や還元などの化学反応のシリーズを通じて、制御された条件下で達成できます。

工業生産方法

工業環境では、メチルプレドニゾロンの生産は、しばしば大規模な化学合成を伴います。このプロセスには、高純度と収率を確保するために、特定の溶媒と反応条件の使用が含まれます。 たとえば、メチルプレドニゾロンサクシネートの調製には、化合物の純度を高め、不純物を減らすための結晶化と精製が含まれます .

化学反応の分析

反応の種類

メチルプレドニゾロンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

メチルプレドニゾロンを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 反応は、通常、望ましい結果を保証するために、制御された温度と圧力条件下で行われます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、メチルプレドニゾロンの酸化は、さまざまな酸化誘導体の形成につながる可能性があり、還元は化合物の還元形を生み出す可能性があります .

科学研究の応用

メチルプレドニゾロンは、科学研究で幅広い応用範囲があります。

類似化合物との比較

Methylprednisone is often compared with other glucocorticoids, such as prednisone, prednisolone, and dexamethasone. Here are some key differences:

Similar Compounds

生物活性

6alpha-Methylprednisone, a synthetic glucocorticoid, is a derivative of methylprednisolone with notable anti-inflammatory and immunosuppressive properties. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the addition of a methyl group at the 6-alpha position of the prednisolone structure. This modification enhances its potency and alters its pharmacokinetics compared to its parent compound. The molecular formula for this compound is C26H33O8C_{26}H_{33}O_8 with a molecular weight of approximately 496.525 g/mol .

The biological activity of this compound primarily involves:

  • Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors (GR), influencing gene expression related to inflammation and immune response.
  • Inhibition of Inflammatory Mediators : It suppresses the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6 by inhibiting NF-kappa B signaling pathways .
  • Cellular Effects : The compound induces lymphocytopenia through the redistribution of lymphocytes, reduces eosinophil and monocyte counts at inflammatory sites, and promotes neutrophilia by releasing neutrophils from the bone marrow into circulation .

Pharmacological Effects

The pharmacological effects of this compound include:

  • Anti-inflammatory Activity : It effectively reduces inflammation in various conditions, including autoimmune diseases and allergic reactions.
  • Immunosuppressive Effects : At higher doses, it suppresses the immune response, beneficial in conditions where overactive immunity is detrimental.
  • Metabolic Effects : It influences glucose metabolism and can lead to side effects such as hyperglycemia when used long-term .

Clinical Applications

This compound is utilized in various clinical settings:

  • Respiratory Conditions : It has shown efficacy in treating severe COVID-19 cases by reducing lung inflammation and improving patient outcomes .
  • Autoimmune Disorders : The compound is used in managing conditions like lupus and rheumatoid arthritis due to its potent anti-inflammatory effects.
  • Gastrointestinal Disorders : Recent studies have explored intraarterial administration for inflammatory bowel disease (IBD) with promising results in symptom resolution .

Case Studies and Clinical Trials

  • COVID-19 Treatment :
    • A study involving hospitalized patients indicated that those receiving intravenous methylprednisolone had significantly lower mortality rates compared to standard care (5.9% vs. 42.9%) and improved clinical outcomes .
  • Inflammatory Bowel Disease :
    • In a cohort study, intraarterial delivery of methylprednisolone resulted in substantial improvements in disease scores for pediatric patients with IBD, demonstrating a targeted approach to treatment .
  • Comparative Efficacy :
    • A comparative study highlighted that high-dose methylprednisolone therapy led to shorter hospital stays compared to dexamethasone in critically ill patients (9 days vs. 13 days) while showing no significant difference in mortality rates .

Table 1: Summary of Clinical Findings on this compound

Study FocusPatient GroupKey Findings
COVID-19 TreatmentHospitalized patientsLower mortality (5.9% vs. 42.9%)
Inflammatory Bowel DiseasePediatric patientsSignificant improvement in disease scores
Comparative EfficacyCritically ill patientsShorter hospital stay with methylprednisolone
MechanismDescription
Glucocorticoid Receptor AgonismBinds GR, altering gene expression
Cytokine InhibitionReduces TNF-alpha, IL-1beta, IL-6 production
Lymphocyte RedistributionInduces lymphocytopenia; alters immune cell distribution

特性

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,19,23,27H,5,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYCRJXQZUCUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Methylprednisone
Reactant of Route 2
6alpha-Methylprednisone
Reactant of Route 3
6alpha-Methylprednisone
Reactant of Route 4
6alpha-Methylprednisone
Reactant of Route 5
6alpha-Methylprednisone
Reactant of Route 6
6alpha-Methylprednisone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。